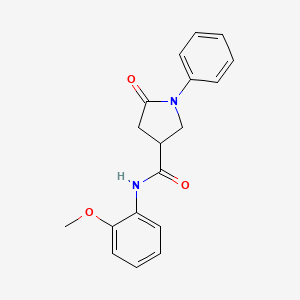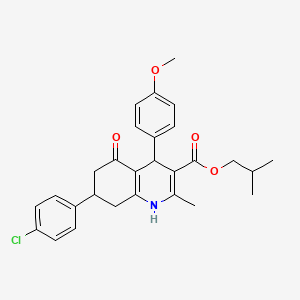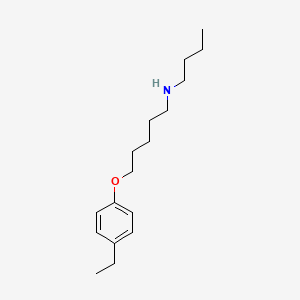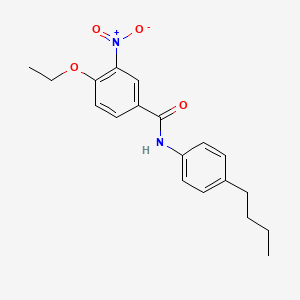
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as MDPV, is a synthetic cathinone that has been identified as a designer drug. It was first synthesized in the 1960s, and in recent years has gained popularity as a recreational drug due to its stimulant properties. However, MDPV has also been the subject of scientific research due to its potential applications in medicine and pharmacology.
Mécanisme D'action
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It increases the levels of these neurotransmitters in the brain, leading to increased stimulation and euphoria. However, N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide also has a high potential for abuse and addiction.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have a range of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases body temperature and can cause hyperthermia. N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have neurotoxic effects, causing damage to dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has advantages and limitations for lab experiments. Its high affinity for the dopamine transporter makes it a useful tool for studying the dopamine system. However, its potential for abuse and addiction make it difficult to use in animal studies. Additionally, the complex synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide makes it difficult to obtain in large quantities for experiments.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Another area of interest is its potential as a pain medication. Additionally, research could focus on developing safer and more effective analogs of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide for medical use. Finally, research could focus on the long-term effects of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide use on the brain and body.
Méthodes De Synthèse
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenylpropan-2-one with pyrrolidine and then with an acid chloride. The resulting product is then purified through recrystallization. The synthesis of N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been the subject of scientific research due to its potential applications in medicine and pharmacology. One study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has a high affinity for the dopamine transporter, which could make it a potential treatment for Parkinson's disease. Another study found that N-(2-methoxyphenyl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has analgesic properties, which could make it a potential treatment for pain.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-6-5-9-15(16)19-18(22)13-11-17(21)20(12-13)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAIOQAQANYDBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-ethyl-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B5216663.png)

![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![N-{[1-(2-acetylbenzoyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5216712.png)
![2-[3-(3,5-dimethylphenyl)-2-methylpropyl]-1H-benzimidazole](/img/structure/B5216718.png)
![2-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5216733.png)
![1-{[4-(4-morpholinyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5216734.png)
![4-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl methanesulfonate](/img/structure/B5216740.png)
![4-{2-(acetylamino)-3-[(3-nitrophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5216748.png)

![5-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}isophthalic acid](/img/structure/B5216754.png)